An In-depth Technical Guide to Ethyl 4-(3-chlorophenoxy)butanoate (CAS 37483-53-7)
An In-depth Technical Guide to Ethyl 4-(3-chlorophenoxy)butanoate (CAS 37483-53-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-chlorophenoxy)butanoate is a synthetic organic compound that belongs to the class of phenoxyalkanoic acid esters. Its structural architecture, featuring a chlorinated aromatic ring linked via an ether bond to a butyrate ester, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and its emerging role as a scaffold in the discovery of pharmacologically active molecules, particularly in the realm of cardiovascular drug development. The insights provided herein are intended to equip researchers with the necessary technical information to effectively utilize this compound in their scientific endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While experimental data for Ethyl 4-(3-chlorophenoxy)butanoate is not extensively reported in publicly accessible literature, a combination of predicted data and information from safety data sheets provides a foundational understanding of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO₃ | [ChemScene] |
| Molecular Weight | 242.70 g/mol | [ChemScene] |
| CAS Number | 37483-53-7 | [Echemi] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | 340.2 °C at 760 mmHg (predicted) | [Echemi] |
| Density | 1.148 g/cm³ (predicted) | [Echemi] |
| Flash Point | 135.1 °C (predicted) | [Echemi] |
| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, and chloroform; limited solubility in water.[1] | - |
Synthesis of Ethyl 4-(3-chlorophenoxy)butanoate
The synthesis of Ethyl 4-(3-chlorophenoxy)butanoate can be efficiently achieved through a two-step process. The first step involves the formation of the ether linkage to create the carboxylic acid precursor, 4-(3-chlorophenoxy)butanoic acid. This is followed by the esterification of the carboxylic acid with ethanol.
Part 1: Synthesis of 4-(3-chlorophenoxy)butanoic acid
A common and effective method for the synthesis of the carboxylic acid intermediate is the reaction of 3-chlorophenol with γ-butyrolactone in the presence of a base. This method avoids the use of haloalkanes and is considered a greener alternative.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chlorophenol (1 equivalent) and an excess of γ-butyrolactone (2-3 equivalents).
-
Addition of Base: Slowly add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the stirred mixture. The reaction is typically carried out in a suitable solvent like toluene or in the absence of a solvent if the reactants are liquid at the reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the 4-(3-chlorophenoxy)butanoic acid.
-
Isolation and Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: Synthesis of 4-(3-chlorophenoxy)butanoic acid.
Part 2: Fischer Esterification to Ethyl 4-(3-chlorophenoxy)butanoate
The synthesized carboxylic acid is then esterified with ethanol in the presence of an acid catalyst.[1][2]
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Reaction Setup: To a solution of 4-(3-chlorophenoxy)butanoic acid (1 equivalent) in a large excess of absolute ethanol (which also acts as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.[3][4]
-
Reaction Conditions: Heat the mixture to reflux for several hours (typically 3-6 hours). The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-(3-chlorophenoxy)butanoate. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Caption: Fischer esterification workflow.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H |
| -CH₂-CH₂ -CH₂-O- | ~2.10 | Quintet (p) | 2H |
| -CH₂ -COO- | ~2.50 | Triplet (t) | 2H |
| -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H |
| Ar-H | ~6.80-7.25 | Multiplet (m) | 4H |
| -O-CH₂ -CH₂- | ~4.00 | Triplet (t) | 2H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -O-CH₂-CH₃ | ~14 |
| -CH₂-CH₂ -CH₂-O- | ~25 |
| -CH₂ -COO- | ~30 |
| -O-CH₂ -CH₃ | ~60 |
| -O-CH₂ -CH₂- | ~67 |
| Aromatic C -H | ~114-130 |
| Aromatic C -Cl | ~135 |
| Aromatic C -O | ~158 |
| C =O | ~173 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (ester) | ~1735 | Strong, sharp absorption |
| C-O (ester) | ~1250-1150 | Strong absorption |
| C-O-C (ether) | ~1250 and ~1050 | Two distinct absorptions |
| C-H (sp³) | ~2980-2850 | Stretching vibrations |
| C=C (aromatic) | ~1600-1450 | Stretching vibrations |
| C-Cl | ~800-600 | Stretching vibration |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 242 and an M+2 peak at m/z 244 with an approximate ratio of 3:1, characteristic of the presence of one chlorine atom. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the ether bond.
Applications in Drug Discovery
The phenoxyalkanoic acid scaffold is a privileged structure in medicinal chemistry, appearing in various therapeutic agents. Ethyl 4-(3-chlorophenoxy)butanoate, as a derivative of this scaffold, holds significant potential as a building block for the synthesis of novel drug candidates.
Precursor for Endothelin Receptor Antagonists
One of the most promising applications of phenoxybutanoic acid derivatives is in the development of endothelin (ET) receptor antagonists.[5] Endothelins are potent vasoconstrictor peptides implicated in the pathophysiology of cardiovascular diseases such as hypertension and pulmonary arterial hypertension.[6][7][8] By blocking the action of endothelin on its receptors (ET-A and ET-B), these antagonists can induce vasodilation and lower blood pressure.
Structure-activity relationship (SAR) studies have shown that the phenoxybutanoic acid moiety can serve as a key pharmacophoric element for binding to the endothelin receptors.[5][9] Ethyl 4-(3-chlorophenoxy)butanoate can be hydrolyzed to the corresponding carboxylic acid, which can then be incorporated into more complex molecules designed to have high affinity and selectivity for the ET-A receptor. The chloro-substituent on the phenyl ring can influence the electronic properties and binding interactions of the molecule with the receptor, potentially leading to improved potency and pharmacokinetic profiles.
Caption: Role in the synthesis of endothelin antagonists.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 4-(3-chlorophenoxy)butanoate.
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[10]
Conclusion
Ethyl 4-(3-chlorophenoxy)butanoate is a versatile chemical intermediate with significant potential for application in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for its physicochemical properties is yet to be established, its synthesis is achievable through well-understood and robust chemical transformations. Its utility as a precursor for pharmacologically active molecules, particularly endothelin receptor antagonists, underscores its importance for researchers in the field of drug discovery. This guide provides a solid foundation of technical knowledge to facilitate the safe and effective use of this compound in the laboratory.
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